molecular formula C9H13N3S B076571 N-(2,3-dimethylphenyl)hydrazinecarbothioamide CAS No. 13278-47-2

N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B076571
CAS RN: 13278-47-2
M. Wt: 195.29 g/mol
InChI Key: DFWYQZYTNMMADI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide and related compounds involves the reaction of specific isothiocyanates with hydrazine hydrate, resulting in a range of derivatives with varied N-substituents to increase lipophilicity. Spectroscopic methods such as FT-IR, 1H-, and 13CRMN, alongside X-ray diffraction, have been utilized for structural characterization. These methods have confirmed the molecular structure and facilitated the investigation of structural variations to enhance biological activity (Erhan et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide derivatives has been extensively conducted using X-ray diffraction. This analysis reveals details about the crystal structure, including hydrogen bonding patterns and molecular conformations. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and their overall reactivity and stability (Gangadharan et al., 2015).

Chemical Reactions and Properties

N-(2,3-dimethylphenyl)hydrazinecarbothioamides undergo a variety of chemical reactions, leading to the formation of compounds with significant antioxidant activities. These reactions include condensation with aromatic aldehydes and further reactions with bromo-phenyl ethanone, among others. The ability to generate diverse derivatives underscores the versatile chemical nature of these compounds (Barbuceanu et al., 2014).

Physical Properties Analysis

The physical properties of N-(2,3-dimethylphenyl)hydrazinecarbothioamides, such as solubility, melting points, and crystal structure, are closely related to their molecular structure. The analysis of these properties is vital for determining the conditions under which these compounds can be used in practical applications. Detailed investigations into the crystal packing and intermolecular interactions provide insights into the stability and reactivity of these compounds (Mehdi et al., 2017).

Chemical Properties Analysis

The chemical properties of N-(2,3-dimethylphenyl)hydrazinecarbothioamides, including their reactivity towards various reagents and their behavior under different chemical conditions, have been extensively studied. These properties are crucial for exploring the potential applications of these compounds in medicinal chemistry and other fields. Studies have shown that these compounds exhibit significant antioxidant activity, which could be leveraged in developing therapeutic agents (Barbuceanu et al., 2014).

Scientific Research Applications

  • Antioxidant and Urease Inhibition Activities : Derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant and urease inhibition activities. Notably, specific derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).

  • Synthesis and Spectral Analysis : Hydrazinecarbothioamide derivatives have been synthesized and characterized using spectroscopic methods and mass spectrometry. These studies provide insights into the structural properties and potential applications of these compounds (Ramadan, 2019).

  • Cyclization to Thiazolidin-4-ones : Hydrazinecarbothioamides react with specific reagents to form thiazolidin-4-ones, a class of compounds with potential pharmaceutical applications. The structural confirmation of these compounds has been achieved through X-ray crystallography (Hassan et al., 2014).

  • Antioxidant Activity Evaluation : Certain hydrazinecarbothioamide derivatives have shown excellent antioxidant activity, underlining their potential in medicinal chemistry (Bărbuceanu et al., 2014).

  • N-Sulfonyl Derivatives Synthesis : The synthesis of N-sulfonyl derivatives of certain compounds has been achieved through the reaction with hydrazinecarbothioamide, indicating the versatility of this compound in chemical synthesis (Maybhate et al., 1991).

  • Coordination Chemistry with Oxovanadium(V) : Hydrazinecarbothioamide derivatives have been used to synthesize complexes with oxovanadium, showing potential in coordination chemistry and biological activity (Garg et al., 2007).

  • Crystal Structures of Derivatives : The crystal structures of two hydrazinecarbothioamide derivatives have been determined, contributing to the understanding of their chemical properties (Gangadharan et al., 2015).

  • Molecular Docking Studies : N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and evaluated for its biological properties, including molecular docking studies against bacterial strains (Abu-Melha, 2018).

  • Derivatization Reagents in Chromatography : Hydrazinecarbothioamide derivatives have been synthesized as derivatization reagents for carboxylic acids in liquid chromatography, demonstrating their utility in analytical chemistry (Inoda et al., 2011).

  • Optical Probe for Metal Ions : A hydrazinecarbothioamide derivative has been developed as a dual-channel optical probe for detecting metal ions like Hg2+ and Ag+ (Shi et al., 2016).

Safety And Hazards

Sigma-Aldrich sells N-(2,3-dimethylphenyl)hydrazinecarbothioamide “as-is” and makes no representation or warranty whatsoever with respect to this product . Other safety and hazard information were not found in the search results.

properties

IUPAC Name

1-amino-3-(2,3-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-4-3-5-8(7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWYQZYTNMMADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365238
Record name N-(2,3-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)hydrazinecarbothioamide

CAS RN

13278-47-2
Record name N-(2,3-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Khan, S Ali, S Hameed, NH Rama, MT Hussain… - European journal of …, 2010 - Elsevier
New series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (8a–j) and 2,5-disubstituted-1,3,4-thiadiazoles (9a–h) were synthesized by dehydrative cyclization of …
Number of citations: 370 www.sciencedirect.com
D Cebotari, S Calancea, J Marrot, R Guillot… - Dalton …, 2023 - pubs.rsc.org
[MoV2O2S2]2+-based thiosemicarbazone complexes appear as very promising molecules for biological applications due to the intrinsic properties of their components. This paper …
Number of citations: 3 pubs.rsc.org
PA Petrenko, Y Chumakov, T Erhan… - Materials Science and …, 2018 - ibn.idsi.md
It is well known that substituted thiosemicarbazides are widely used in medical practice, as anticancer, antimicrobial, antituberculous, antifungal and other drugs. In many cases, the …
Number of citations: 0 ibn.idsi.md

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